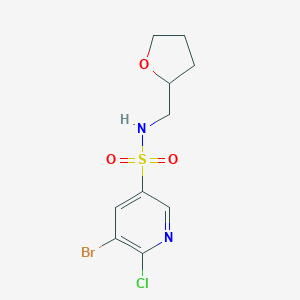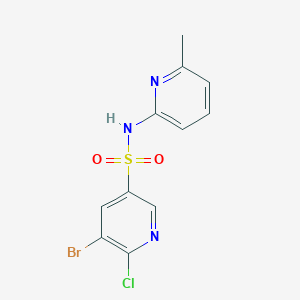
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
Vue d'ensemble
Description
The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate” is a derivative of chromen-7-yl diethylcarbamate, which is a class of compounds known as coumarins . Coumarins are benzopyrone derivatives that are widely distributed in nature and have diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely include a chromen-7-yl core, a methoxyphenyl group, and a diethylcarbamate group . The exact structure would depend on the specific positions of these groups on the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have moderate to high solubility in organic solvents .Applications De Recherche Scientifique
Antibacterial Effects
Compounds similar to "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate" have been synthesized and evaluated for their antibacterial activity. For instance, studies on derivatives of 4-hydroxy-chromen-2-one demonstrated significant bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Synthesis and Characterization
Research has focused on the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment. This includes the esterification and oxidation processes to form various derivatives, demonstrating the chemical versatility of the compound (Velikorodov et al., 2014).
Anticancer Activity
A novel family of derivatives including 3-((4-oxo-4H-chromen-3-yl)methyl)-4H-chromen-4-one showed in vitro anti-proliferative activity against human cancer cell lines. This highlights the potential application of such compounds in cancer research and therapy (Venkateswararao et al., 2014).
Antioxidant Properties
Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives (related to the core structure of the compound ) revealed compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate showing significant free radical scavenging activity (Stanchev et al., 2009).
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)27-14-10-11-16-19(12-14)26-13-17(20(16)23)15-8-6-7-9-18(15)25-3/h6-13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUVNUBHXOXZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)
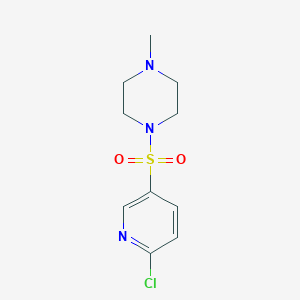

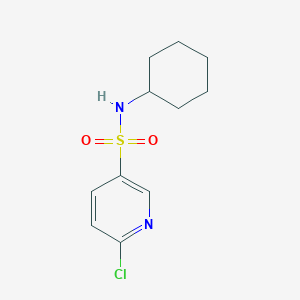

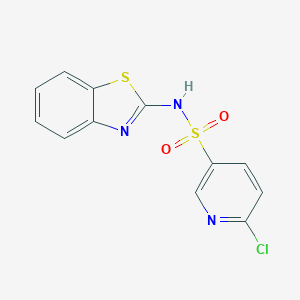
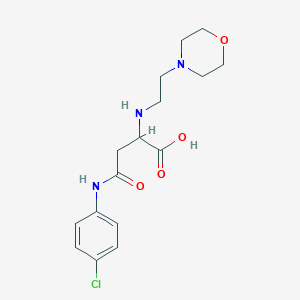
![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)
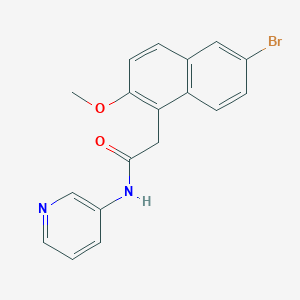
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385378.png)
![6-chloro-N-(5-{[(6-chloro-3-pyridinyl)sulfonyl]amino}pentyl)-3-pyridinesulfonamide](/img/structure/B385379.png)
